molecular formula C6H14ClN3O2S B13477281 N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide

Cat. No.: B13477281
M. Wt: 227.71 g/mol
InChI Key: QLAGBTACZUISHQ-UHFFFAOYSA-N
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Description

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide is a versatile chemical compound with unique properties and reactivity. It is used in various scientific research fields, including organic synthesis, drug discovery, and catalysis. The compound’s structure features a sulfur atom bonded to two dimethylamino groups, an oxo group, and a chloroacetamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide typically involves the reaction of dimethylamine with sulfur-containing precursors under controlled conditions. One common method includes the use of dimethylformamide-dimethylacetal (DMF-DMA) as a coupling agent . The reaction is carried out in a solvent such as dry tetrahydrofuran (THF) at a specific temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted acetamides.

Scientific Research Applications

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide has several scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

    Drug Discovery: The compound is used in the development of new pharmaceuticals due to its unique reactivity and ability to form various derivatives.

    Catalysis: It acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylenamino ketones: These compounds share similar structural features and reactivity, making them useful in organic synthesis and drug discovery.

    N-substituted imidazole derivatives: These compounds exhibit similar biological activities and are used in medicinal chemistry.

Uniqueness

N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide stands out due to its unique combination of sulfur, dimethylamino, and chloroacetamide groups. This combination imparts distinct reactivity and properties, making it a valuable compound in various scientific research fields.

Properties

Molecular Formula

C6H14ClN3O2S

Molecular Weight

227.71 g/mol

IUPAC Name

N-[bis(dimethylamino)-oxo-λ6-sulfanylidene]-2-chloroacetamide

InChI

InChI=1S/C6H14ClN3O2S/c1-9(2)13(12,10(3)4)8-6(11)5-7/h5H2,1-4H3

InChI Key

QLAGBTACZUISHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=NC(=O)CCl)(=O)N(C)C

Origin of Product

United States

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